DLin-MC2-DMA, or n,n-dimethyl-2,3-bis[(9z,12z)-octadeca-9,12-dienoxy]propan-1-amine, is a synthetic cationic lipid that plays a significant role in the field of drug delivery, particularly in the delivery of messenger RNA and small interfering RNA. This compound is classified as an ionizable cationic lipid, which facilitates the encapsulation of nucleic acids into lipid nanoparticles, enhancing their stability and transfection efficiency.
DLin-MC2-DMA is derived from a class of compounds known as cationic lipids. These lipids are characterized by their positive charge at physiological pH, which allows them to interact effectively with negatively charged nucleic acids. The classification of DLin-MC2-DMA falls within the broader category of lipid-based delivery systems used for gene therapy and vaccine development.
The synthesis of DLin-MC2-DMA typically involves a multi-step process that includes the formation of the lipid backbone followed by the introduction of functional groups. One common method reported in literature involves:
This process can be optimized to yield high purity and efficiency, often utilizing techniques such as chromatography for purification .
The molecular structure of DLin-MC2-DMA consists of a glycerol backbone with two long-chain fatty acid tails (specifically oleic acid) and a dimethylamino head group. The structural formula can be represented as follows:
This structure is crucial for its function in forming stable lipid nanoparticles that can encapsulate nucleic acids effectively .
DLin-MC2-DMA participates in several chemical reactions that are essential for its application in drug delivery:
These reactions are critical for ensuring effective delivery and release of therapeutic agents within target cells .
The mechanism by which DLin-MC2-DMA delivers genetic material involves several steps:
This multi-step process highlights the efficiency of DLin-MC2-DMA as a delivery vehicle for therapeutic applications .
DLin-MC2-DMA has several significant applications in scientific research and medicine:
The versatility and effectiveness of DLin-MC2-DMA make it a valuable component in modern biopharmaceuticals .
DLin-MC3-DMA (4-(dimethylamino)butanoic acid (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl ester) is an ionizable cationic lipid critical for lipid nanoparticle self-assembly. Its pH-dependent properties enable charge modulation: neutral at physiological pH (7.4) to minimize cytotoxicity and electrostatic interactions with blood components, but positively charged in acidic environments (endosomal pH ~4–5) to facilitate membrane fusion and payload release. The optimal pKa range for gene silencing efficacy is 6.2–6.5, and DLin-MC3-DMA exhibits a pKa of 6.44, positioning it within this therapeutic window [1] [3] [9].
Standard lipid nanoparticle formulations incorporate DLin-MC3-DMA with three helper components:
Microfluidic mixing is the primary manufacturing method, enabling reproducible particle sizes (70–100 nm) and >95% nucleic acid encapsulation efficiency. During formulation, lipids dissolved in ethanol are mixed with nucleic acids in acidic buffer (pH 4.0), inducing protonation of DLin-MC3-DMA and electrostatic complexation. Subsequent dialysis removes ethanol and raises pH, yielding stable, neutral-charge lipid nanoparticles [3] [9].
Table 1: Key Physicochemical Properties of DLin-MC3-DMA
| Property | Specification |
|---|---|
| Molecular Formula | C₄₃H₇₉NO₂ |
| Molecular Weight | 642.10 g/mol |
| CAS Number | 1224606-06-7 |
| Physical State | Colorless to yellowish oily liquid |
| pKa | 6.44 |
| Optimal LNP Molar Ratio | 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid) |
DLin-MC3-DMA-based lipid nanoparticles achieve efficient hepatic small interfering RNA delivery through receptor-mediated uptake and endosomal escape. Following intravenous administration, apolipoprotein E adsorbs onto the lipid nanoparticle surface, facilitating low-density lipoprotein receptor-mediated endocytosis by hepatocytes. Within endosomes, the acidic environment protonates DLin-MC3-DMA, inducing a hexagonal phase transition that disrupts the endosomal membrane and releases small interfering RNA into the cytoplasm [3] [5].
The pivotal Patisiran (Onpattro®) formulation, utilizing DLin-MC3-DMA, demonstrated a 50% effective dose of 0.005 mg/kg in murine models for transthyretin gene silencing—a 5-fold improvement over earlier lipids like DLin-KC2-DMA. This efficacy stems from optimized biodistribution: >80% of DLin-MC3-DMA lipid nanoparticles accumulate in hepatocytes within 4 hours post-administration. However, studies indicate ≈70% of internalized small interfering RNA undergoes exocytosis via endocytic recycling pathways, with Niemann-Pick type C1 protein regulating this process. Inhibiting recycling pathways (e.g., via Niemann-Pick type C1 knockdown) enhances small interfering RNA retention and silencing potency [3] [8].
DLin-MC3-DMA has enabled advanced messenger RNA vaccine development by balancing transfection efficiency and tolerability. While not used in commercial COVID-19 vaccines (which employ proprietary ionizable lipids like Moderna's Lipid H and Pfizer's ALC-0315), it remains a benchmark for evaluating novel lipid formulations. Key design principles validated by DLin-MC3-DMA include:
Table 2: DLin-MC3-DMA in Preclinical mRNA Vaccine Studies
| Application | mRNA Payload | Efficacy Outcome |
|---|---|---|
| Influenza prophylaxis | Hemagglutinin antigen | Neutralizing antibodies in 100% of mice |
| Zika virus prevention | Envelope protein | 90% reduction in viral load post-challenge |
| HIV immunotherapy | Gag/Env antigens | Antigen-specific CD8⁺ T-cell activation |
DLin-MC3-DMA-based lipid nanoparticles facilitate clustered regularly interspaced short palindromic repeats-associated protein 9 delivery by co-encapsulating messenger RNA (encoding Cas9 protein) and single-guide RNA. The ionizable lipid's endosomal disruption capability is critical for cytosolic release of both components, enabling genomic editing. In a proof-of-concept study, lipid nanoparticles delivering Cas9-single-guide RNA complexes achieved 30% editing efficiency of the Pcsk9 gene in hepatocytes after a single 0.5 mg/kg dose, reducing serum PCSK9 levels by 60% [5] [9].
Challenges include payload size limitations and nuclear entry barriers. While DLin-MC3-DMA lipid nanoparticles encapsulate messenger RNA (4–5 kb) efficiently, larger DNA constructs (>10 kb) exhibit reduced loading capacity. Furthermore, passive nuclear localization of Cas9 ribonucleoproteins limits editing efficiency in non-dividing cells. Strategies to overcome this include incorporating nuclear localization signal peptides or utilizing homology-directed repair templates [5] [7].
In oncology, DLin-MC3-DMA lipid nanoparticles deliver tumor-specific antigen messenger RNA to dendritic cells, triggering cytotoxic T-cell responses. Spleen-targeted formulations leverage the organ's inherent immune surveillance role: lipid nanoparticles with 70–80 nm diameters preferentially accumulate in splenic dendritic cells via macrophage-mediated trafficking. A melanoma study demonstrated that lipid nanoparticles encapsulating ovalbumin messenger RNA induced 50-fold expansion of antigen-specific T cells and delayed tumor growth in B16-OVA mice [9].
Combination approaches enhance efficacy:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1